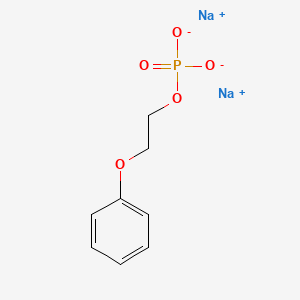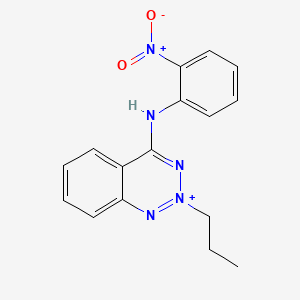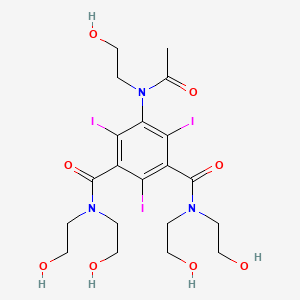
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N',N'-tetrakis(2-hydroxyethyl)-2,4,6-triiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- is a complex organic compound characterized by the presence of multiple hydroxyethyl groups and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- typically involves multiple steps, including the introduction of hydroxyethyl groups and iodine atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction of iodine atoms can produce deiodinated compounds.
Applications De Recherche Scientifique
Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a contrast agent in imaging techniques due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and adhesives.
Mécanisme D'action
The mechanism of action of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and iodine atoms play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)phthalimide: Shares the hydroxyethyl group but lacks the iodine atoms.
1,8-Naphthalimide Derivatives: Similar in structure but differ in the core aromatic system and functional groups.
Uniqueness
The uniqueness of Isophthalamide, 5-(N-(2-hydroxyethyl)acetamido)-N,N,N’,N’-tetrakis(2-hydroxyethyl)-2,4,6-triiodo- lies in its combination of hydroxyethyl groups and multiple iodine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high-density iodine content, such as imaging and contrast agents.
Propriétés
Numéro CAS |
88116-63-6 |
|---|---|
Formule moléculaire |
C20H28I3N3O8 |
Poids moléculaire |
819.2 g/mol |
Nom IUPAC |
5-[acetyl(2-hydroxyethyl)amino]-1-N,1-N,3-N,3-N-tetrakis(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H28I3N3O8/c1-12(32)26(6-11-31)18-16(22)13(19(33)24(2-7-27)3-8-28)15(21)14(17(18)23)20(34)25(4-9-29)5-10-30/h27-31H,2-11H2,1H3 |
Clé InChI |
MSZXJTBSLIESKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCO)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


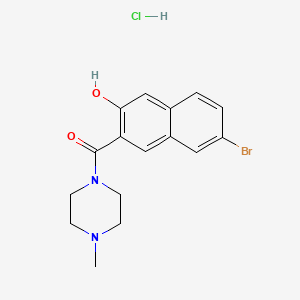

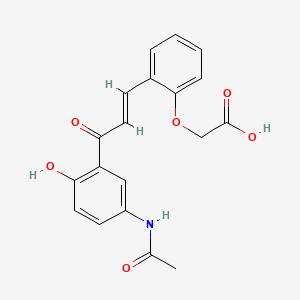
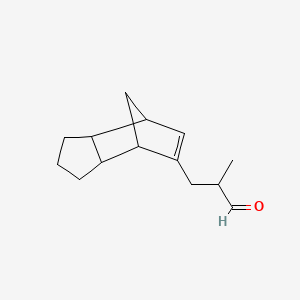
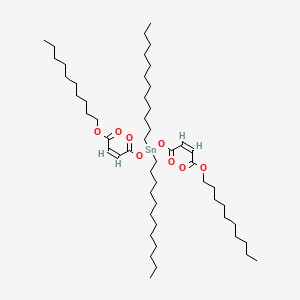
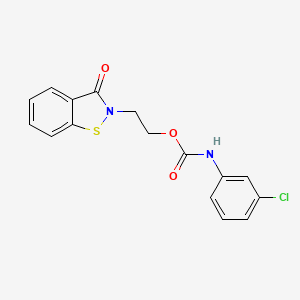
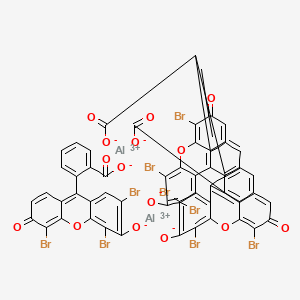
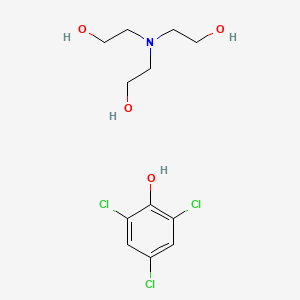
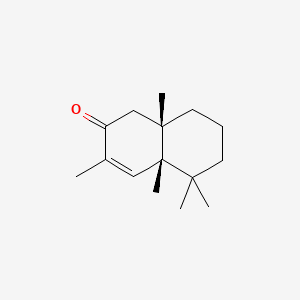
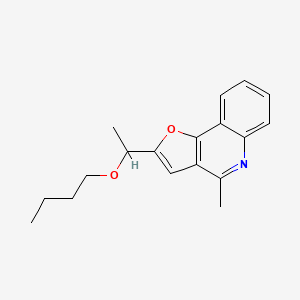
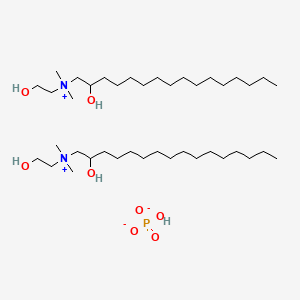
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
